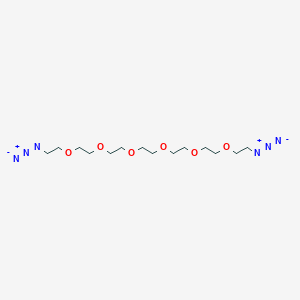
Azido-PEG6-azide
Übersicht
Beschreibung
Azido-PEG6-azide serves as a versatile linker for bioconjugation, facilitating the targeted delivery of drugs and biomolecules . Its PEGylated structure enhances biocompatibility, solubility, and stability, while the azide groups enable site-specific coupling through click chemistry .
Synthesis Analysis
The synthesis of Azido-PEG6-azide involves the creation of 1,2,3-triazole adducts from their corresponding PEG azides via a convenient, mild click reaction . This method facilitates straightforward NMR-based quantitative end-group analysis and is compatible with many examples of bifunctional azido PEGs with molecular weights ranging from 2 to 18 kDa bearing a variety of functional groups .Molecular Structure Analysis
Azido-PEG6-azide has a chemical formula of C14H28N6O6 and a molecular weight of 376.410 . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Chemical Reactions Analysis
Azido-PEG6-azide is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
Azido-PEG6-azide is a PEG-based linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Wissenschaftliche Forschungsanwendungen
Glycobiology
- Field : Glycobiology
- Application : Azide-based bioorthogonal click chemistry has created a new method for glycan non-invasive imaging in living systems, selective metabolic engineering, and offered an elite chemical handle for biological manipulation and glycomics studies .
- Method : The [3 + 2] dipolar cycloadditions of azides with strained alkynes and the Staudinger ligation of azides and triarylphosphines have been widely used among the extant click reactions .
- Results : This method has allowed researchers to explore the functions of glycan, which is involved in a number of physiological and pathological processes .
Drug Delivery Systems
- Field : Drug Delivery Systems
- Application : Azido-PEG6-acid, which contains an azide group, is a water-soluble PEG linker used in drug delivery systems .
- Method : The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .
- Results : This linker has been used in the development of various drug delivery systems .
Bioconjugation
- Field : Bioconjugation
- Application : Azido-PEG6-azide serves as a versatile linker for bioconjugation, facilitating the targeted delivery of drugs and biomolecules .
- Method : Its PEGylated structure enhances biocompatibility, solubility, and stability, while the azide groups enable site-specific coupling through click chemistry .
- Results : This linker has been used in the development of various drug delivery systems .
Protein PEGylation
- Field : Protein PEGylation
- Application : Azido-PEG6-acid is a water-soluble PEG linker containing an azide and a terminal carboxylic acid. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .
- Method : The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .
- Results : This linker has been used in the development of various drug delivery systems .
Surface Modification
- Field : Surface Modification
- Application : Azido-PEG6-azide can be used for surface modification of materials . This can enhance the biocompatibility and stability of the material, making it suitable for various biomedical applications .
- Method : The azide groups in Azido-PEG6-azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This allows for the attachment of various functional groups to the surface of the material .
- Results : This method has been used to modify the surface of various materials for biomedical applications .
Proteomics
- Field : Proteomics
- Application : Azido-PEG6-azide serves as a versatile linker for bioconjugation, facilitating the targeted delivery of drugs and biomolecules . Its PEGylated structure enhances biocompatibility, solubility, and stability, while the azide groups enable site-specific coupling through click chemistry .
- Method : The azide groups in Azido-PEG6-azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This allows for the attachment of various functional groups to proteins .
- Results : This method has been used in proteomics to study protein interactions and functions .
Safety And Hazards
Zukünftige Richtungen
Azido-PEG6-azide is widely used in Click Chemistry . This particular example of the Cu (I) catalyzed reaction between the azide and a terminal acetylene and also the Staudingerligation using functionalized aryl phosphines to couple to the azide, forming amides . This opens up new avenues for the development of novel bioconjugation strategies and targeted drug delivery systems .
Eigenschaften
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N6O6/c15-19-17-1-3-21-5-7-23-9-11-25-13-14-26-12-10-24-8-6-22-4-2-18-20-16/h1-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAONOKFDHURRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG6-azide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B1435277.png)
![(2-Oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B1435278.png)
![2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine hydrochloride](/img/structure/B1435280.png)
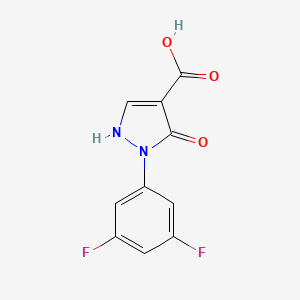
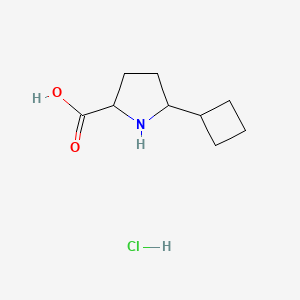
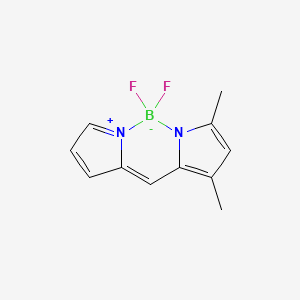
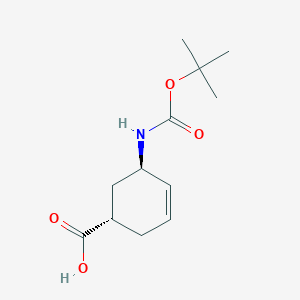
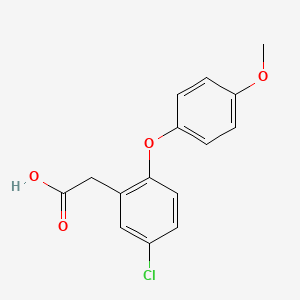
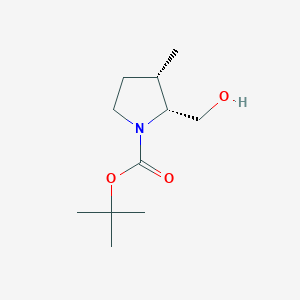
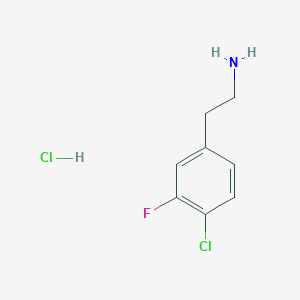
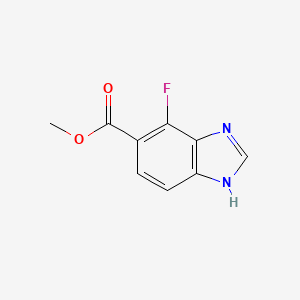
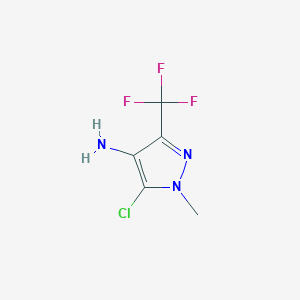
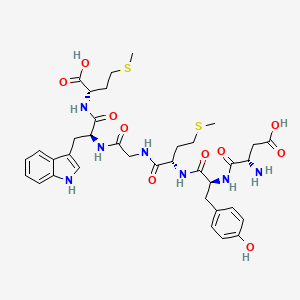
![Racemic-(3R,3aS,6aS)-tert-butyl 3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1435300.png)